2,2',4,4',5,5'-Hexachlorobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Environmental Chemistry and Remediation

Specific Scientific Field: Environmental chemistry and toxicology.

Summary: PCB-153 is a persistent organic pollutant that has been widely detected in environmental matrices such as soil, sediment, water, and air. Researchers study its behavior, fate, and impact on ecosystems.

Methods of Application:Analytical Techniques: Scientists use gas chromatography-mass spectrometry (GC-MS) to quantify PCB-153 levels in environmental samples.

Bioremediation: Microorganisms capable of degrading PCBs are employed to remediate contaminated sites.

Distribution Patterns: Researchers have mapped the spatial distribution of PCB-153 in various ecosystems.

Degradation Kinetics: Studies reveal the half-life and degradation rates of PCB-153 under different conditions.

Risk Assessment: The toxicological effects of PCB-153 on aquatic organisms and humans are assessed.

Catalysis and Degradation

Specific Scientific Field: Chemical catalysis and pollutant degradation.

Summary: PCB-153 can serve as a catalyst for its own decomposition. Understanding its reactivity is crucial for designing effective remediation strategies.

Methods of Application:Temperature and Time Variation: Researchers explore the optimal conditions (temperature and time) for PCB-153 degradation using the compound itself as a catalyst.

Decomposition Parameters: The kinetics of PCB-153 degradation are determined, aiding in the development of efficient treatment methods.

Reaction Mechanisms: Investigations reveal the pathways and intermediates involved in PCB-153 breakdown.

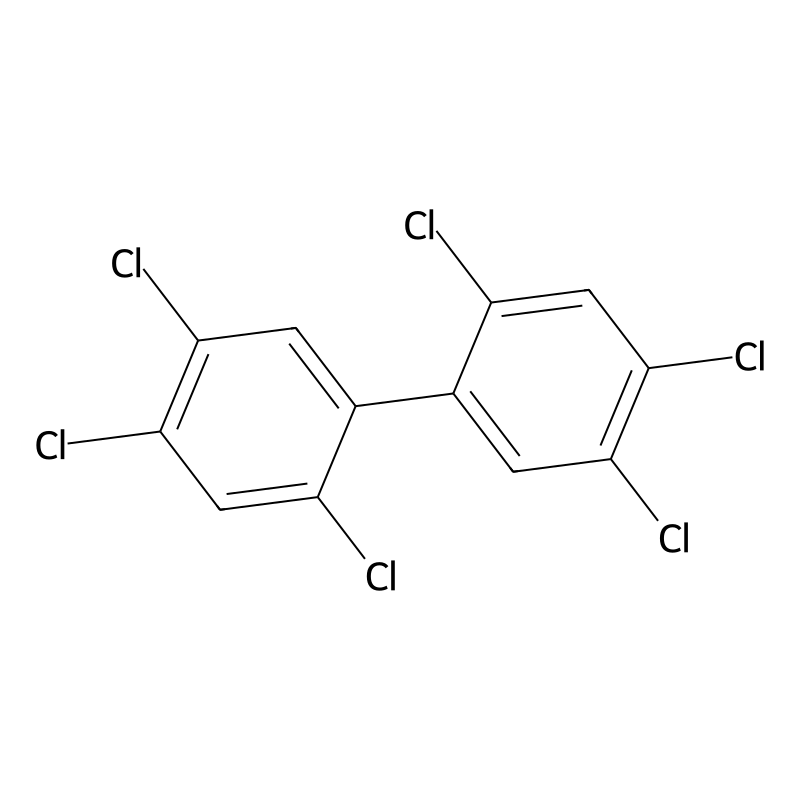

2,2',4,4',5,5'-Hexachlorobiphenyl is an organic compound belonging to the family of polychlorinated biphenyls (PCBs), which are synthetic organic chemicals characterized by the presence of multiple chlorine atoms attached to biphenyl. The molecular formula for 2,2',4,4',5,5'-Hexachlorobiphenyl is C₁₂H₄Cl₆, and its structure consists of a biphenyl backbone with six chlorine substituents at the 2, 2', 4, 4', 5, and 5' positions. This compound appears as a light yellow, soft resin and has a melting point around 150 °C and a boiling point between 385-420 °C .

PCB-153 can act as an endocrine disruptor, meaning it can interfere with the normal functioning of hormones in the body. The exact mechanism is not fully understood, but it is believed that the planar structure of PCB-153 allows it to bind to hormone receptors, mimicking or blocking the effects of natural hormones. This can disrupt various physiological processes, including reproduction, development, and metabolism.

PCB-153 is a persistent environmental contaminant and poses potential health risks.

- Toxicity: Studies have linked PCB-153 exposure to various health problems, including some cancers, developmental problems in children, and immune system dysfunction.

- Bioaccumulation: PCB-153 accumulates in fatty tissues of animals, increasing in concentration as it moves up the food chain. This can lead to high levels of PCB-153 in humans who consume contaminated fish or meat.

Safety Precautions

- Avoid contact with PCB-153 whenever possible.

- Wear appropriate personal protective equipment (PPE) if handling PCB-containing materials.

- Follow proper disposal procedures for PCB-contaminated waste.

The biological activity of 2,2',4,4',5,5'-Hexachlorobiphenyl has been studied extensively due to its potential health impacts. It has been shown to influence hepatocyte proliferation and apoptosis in animal models . The compound is known to disrupt cellular communication and promote tumor growth by affecting calcium homeostasis and protein kinase C translocation . Furthermore, it has been associated with oxidative stress due to increased reactive oxygen species production .

The synthesis of 2,2',4,4',5,5'-Hexachlorobiphenyl typically involves the Ullmann reaction. This method employs copper powder as a catalyst at elevated temperatures (around 230 °C) to facilitate the chlorination of biphenyl derivatives . The process allows for the selective introduction of chlorine atoms at specified positions on the biphenyl ring.

Historically, 2,2',4,4',5,5'-Hexachlorobiphenyl was utilized in various industrial applications including:

- Electrical Transformers: Used as dielectric fluids.

- Hydraulic Fluids: Employed in machinery requiring fluid power.

- Plasticizers: Incorporated into synthetic resins.

- Coatings: Found in paints and surface coatings due to its stability.

Studies have indicated that 2,2',4,4',5,5'-Hexachlorobiphenyl interacts with various biological pathways. It has been shown to disrupt endocrine functions and may activate aryl hydrocarbon receptors (AhR), leading to altered gene expression related to cell growth and differentiation. The compound's ability to generate reactive metabolites can also contribute to cellular damage and carcinogenesis .

Several compounds share structural similarities with 2,2',4,4',5,5'-Hexachlorobiphenyl within the PCB family. Notable examples include:

| Compound Name | Molecular Formula | Chlorine Substituents | Unique Features |

|---|---|---|---|

| 2,2',3,3',4,4'-Hexachlorobiphenyl | C₁₂H₄Cl₆ | Six | Slightly different chlorine positioning |

| 3,3',4,4',5-Pentachlorobiphenyl | C₁₂H₄Cl₅ | Five | One less chlorine atom than hexachlorobiphenyl |

| Aroclor 1260 | Variable | Mixture | Commercial mixture containing various PCBs |

These compounds are similar in that they all belong to the PCB class but differ in their specific chlorine arrangements and biological activities. The unique positioning of chlorine atoms in 2,2',4,4',5,5'-Hexachlorobiphenyl contributes to its distinct reactivity and biological effects compared to other PCBs.

Global Distribution Patterns

Atmospheric Transport Processes

2,2',4,4',5,5'-Hexachlorobiphenyl demonstrates extensive atmospheric transport capabilities that facilitate its global distribution across diverse environmental compartments [1]. The compound exhibits strong latitudinal concentration gradients, with the highest atmospheric concentrations observed in Europe and the lowest in Arctic and tropical southern hemisphere regions [2]. Atmospheric transport occurs primarily through long-range transport mechanisms, where the compound can travel significant distances from source regions before deposition to terrestrial and aquatic surfaces [2].

The atmospheric transport of 2,2',4,4',5,5'-Hexachlorobiphenyl is characterized by distinctive altitude-dependent transport patterns [1]. Research has identified peak transport fluxes occurring below 8 kilometers and 14 kilometers for gaseous and particulate phases respectively, with intercontinental transport in the Northern Hemisphere predominantly occurring in the zonal direction [1]. The transport pathways exhibit seasonal regulation controlled by variations in westerly jet streams, with transport routes from Europe and North Atlantic regions contributing the most significant contamination to Arctic regions [1].

Global modeling studies have demonstrated that 2,2',4,4',5,5'-Hexachlorobiphenyl exhibits enhanced transport efficiency compared to heavier polychlorinated biphenyl congeners [3]. The compound undergoes meridional long-range atmospheric transport characterized by northward migration patterns in Eurasia and North America since the 1950s [3]. Trans-Pacific transport occurs predominantly in the gas phase during boreal winter months at altitudes of 3-4 kilometers, with transport strongly linked to atmospheric pressure systems over the Pacific Ocean on multi-year time scales [3].

Oceanic Distribution Systems

The oceanic distribution of 2,2',4,4',5,5'-Hexachlorobiphenyl exhibits complex spatial patterns influenced by ocean currents and air-sea exchange processes [4]. Research in the northwestern Pacific Ocean has revealed that ocean currents, particularly the Kuroshio current system, play decisive roles in determining air-sea diffusion fluxes of the compound [4]. Intense downward and upward fluxes ranging from -23.6 to 44.75 nanograms per square meter per day have been documented in strong current regions, including the Kuroshio region south of Japan and the Kuroshio Extension east of Japan [4].

Ocean current dynamics significantly influence the equilibrium time for dissolved 2,2',4,4',5,5'-Hexachlorobiphenyl in surface waters [4]. In strong current regions, dissolved compound concentrations reach equilibrium in approximately 4 days when considering only air-sea exchange processes, while ocean advection alone requires approximately 1 day for equilibrium [4]. Conversely, in weaker current regions, equilibrium times extend to 1-3 days for air-sea exchange and 3-12 days for ocean advection processes [4].

The oceanic distribution demonstrates regional variations in air-water exchange dynamics [2]. Near steady-state air-water equilibrium or net volatilization conditions predominate in tropical and subtropical regions, while advective inputs continue to dominate in Northern Hemisphere oceanic systems [2]. Arctic oceanic regions exhibit net deposition patterns that exceed volatilization processes, contributing to the accumulation of 2,2',4,4',5,5'-Hexachlorobiphenyl in polar marine environments [2].

Terrestrial Reservoirs

Terrestrial environments serve as major storage compartments for 2,2',4,4',5,5'-Hexachlorobiphenyl, with soils and vegetation representing the primary environmental burden repositories following atmospheric emissions [3]. Global multicompartment chemistry transport modeling has demonstrated that most of the compound burden accumulates in terrestrial compartments, with 2,2',4,4',5,5'-Hexachlorobiphenyl exhibiting a shift of soil burden maxima from source regions to remote areas [3].

The spatial distribution pattern in terrestrial systems shows downwind migration relative to westerly wind patterns in Eurasia and upwind migration in North America [3]. This migration pattern is more pronounced for 2,2',4,4',5,5'-Hexachlorobiphenyl compared to heavier congeners, reflecting its enhanced mobility and transport potential [3]. Northern hemisphere terrestrial systems have been identified as significant storage compartments with large capacity for persistent organic pollutants including 2,2',4,4',5,5'-Hexachlorobiphenyl [5].

Soil concentration measurements have revealed vertical distribution patterns in terrestrial environments [6]. Surface soils consistently exhibit the highest concentrations, with mean levels of 9.15 ± 0.52 micrograms per kilogram in the 0-10 centimeter depth range, compared to 7.55 ± 0.56 micrograms per kilogram and 7.82 ± 0.55 micrograms per kilogram in the 10-20 centimeter and 20-30 centimeter subsurface layers respectively [6]. The composition of polychlorinated biphenyl homologues in soils follows the order: hexachlorinated compounds (31.89%) > pentachlorinated compounds (23.98%) > trichlorinated compounds (18.47%) > tetrachlorinated compounds (13.67%) > heptachlorinated compounds (11.99%) [6].

Climate Change Impacts on 2,2',4,4',5,5'-Hexachlorobiphenyl Environmental Dynamics

Temperature Effects on Volatilization and Transport

Temperature variations associated with climate change exert significant influence on the volatilization and transport characteristics of 2,2',4,4',5,5'-Hexachlorobiphenyl [7]. Global modeling studies comparing 20th century environmental parameters with future climate scenarios have identified temperature differences as the dominant factor determining concentration variations in atmospheric compartments [7]. Higher temperatures drive increased primary and secondary volatilization emissions, enhancing transport efficiency from temperate regions toward Arctic environments [7].

Climate change modeling projections indicate that temperature impacts on volatilization will result in enhanced transport of 2,2',4,4',5,5'-Hexachlorobiphenyl to Arctic regions [5]. The BETR Research multimedia contaminant fate model demonstrates that climate change produces larger impacts on Arctic seawater concentrations compared to atmospheric concentrations [5]. Projected relative increases show factors of 3-4 in Arctic regions compared to factors of 1.5 in European regions, reflecting the amplified effects of temperature changes on compound mobility [5].

The Multi-compartment Chemistry Transport Model indicates that enhanced volatilization from ice-free surface seawater represents a significant climate change effect [5]. Enhanced storage of compounds occurs in Arctic Ocean areas covered by ice, with the exception of the Laptev Sea region [5]. The total environmental residence time of 2,2',4,4',5,5'-Hexachlorobiphenyl is projected to decrease by 40% in the 2090s compared to 1990s conditions, primarily due to increased biodegradation rates in soil and water compartments under elevated temperature conditions [5].

Wind Speed Impacts on Intercontinental Transport

Wind speed variations associated with climate change scenarios demonstrate measurable effects on intercontinental transport efficiency of 2,2',4,4',5,5'-Hexachlorobiphenyl [7]. Global atmospheric modeling studies comparing different climate scenarios reveal that higher wind speeds result in more efficient intercontinental transport compared to baseline conditions [7]. The enhanced wind speeds facilitate increased advective transport and mixing processes that accelerate the global redistribution of atmospheric contaminants [7].

Atmospheric transport modeling demonstrates that wind speed changes alter the efficiency of meridional long-range transport processes [5]. The contribution of precipitation to substance cycling increases under modified wind patterns, while meridional long-range atmospheric transport into Arctic regions continues to decline throughout the century [5]. However, the decline rate levels off under projected climate change scenarios, indicating that wind speed modifications partially offset the effects of reduced primary emissions [5].

Regional transport patterns exhibit sensitivity to wind speed modifications associated with atmospheric pressure system changes [3]. Trans-Pacific transport processes, which occur primarily during boreal winter months, demonstrate strong linkages to atmospheric pressure systems over the Pacific Ocean [3]. Multi-year transport patterns remain strongly connected to these atmospheric pressure variations, with wind speed changes influencing both transport efficiency and seasonal timing of peak transport events [3].

Precipitation Pattern Changes and Deposition

Precipitation pattern modifications associated with climate change influence the deposition patterns and environmental distribution of 2,2',4,4',5,5'-Hexachlorobiphenyl [2]. The relative contribution of wet versus dry deposition mechanisms varies spatially, with air-water diffusive exchange fluxes dominating over dry deposition in most oceanic regions [2]. However, in mid-high latitude areas, low temperatures and high wind speeds enhance dry depositional fluxes for less volatile congeners including 2,2',4,4',5,5'-Hexachlorobiphenyl [2].

Climate change projections indicate increased contribution of precipitation to overall substance cycling processes [5]. Enhanced deposition into Arctic Ocean systems occurs as a result of modified precipitation patterns, facilitated by decreasing sea ice cover that increases the available deposition surface area [5]. The combination of increased atmospheric concentrations and enhanced deposition results in amplified accumulation patterns in Arctic marine environments [5].

Wet deposition represents one of two primary sources of 2,2',4,4',5,5'-Hexachlorobiphenyl input to oceanic systems, although its magnitude remains an order of magnitude smaller than air-sea diffusion fluxes [4]. Regional variations in precipitation patterns influence the spatial distribution of compound inputs, with temporal variations in precipitation affecting the timing and magnitude of deposition events [4]. The interaction between precipitation changes and ocean current dynamics creates complex spatial patterns of compound accumulation in marine environments [4].

Hydrodynamic Influences on Environmental Distribution

Resuspension Mechanisms

Sediment resuspension represents a significant mechanism for the release of 2,2',4,4',5,5'-Hexachlorobiphenyl from bottom sediments to the water column [8]. Controlled resuspension experiments using shear turbulence mesocosm systems have demonstrated that 22% of resuspended compound desorbs within 2 hours, with 35% ± 8% existing in the dissolved phase after reaching apparent steady state within 2 days [8]. The resuspension process facilitates the transfer of sediment-bound compound into bioavailable dissolved forms that can undergo further transport and redistribution [8].

The kinetics of compound release during resuspension events exhibit temporal variability related to sediment consolidation periods [8]. Research has shown that dissolved concentrations of all congeners decrease an average of 8% ± 5% between subsequent resuspension events when consolidation periods of 1 day occur between events [8]. Extended consolidation periods of 4 days result in significant decreases only for pentachlorinated compounds, suggesting that easily desorbable fractions recharge when sufficient time exists between resuspension events [8].

Resuspension mechanisms in estuarine environments demonstrate the potential for significant compound release from contaminated sediments [9]. Field sediment resuspension studies have confirmed that resuspension releases polychlorinated biphenyls to the water column, with a significant fraction associating with dissolved organic carbon [9]. The partitioning behavior during resuspension events depends on compound-specific octanol-water partition coefficients, with site-specific dissolved organic carbon partition coefficients serving as useful predictors of compound behavior in resuspended systems [9].

Mixing Processes in Aquatic Systems

Hydrodynamic mixing processes significantly influence the distribution and transport of 2,2',4,4',5,5'-Hexachlorobiphenyl in aquatic systems [10]. Sediment-water exchange processes are governed by chemical potential gradients that exist between sediment and water phases, with diffusive release representing a primary mechanism for compound transport from contaminated sediments [10]. Estimated sediment exchange fluxes range from 20-860 micrograms per square meter per day across multiple sites, representing fluxes 2-100 times greater than dissolved compound inputs from riverine sources [10].

The exchange of 2,2',4,4',5,5'-Hexachlorobiphenyl between sediment beds and overlying water depends on fugacity gradients established between these compartments [10]. Boundary layer diffusion processes limit the flux rates, with molecular diffusion coefficients and boundary layer thickness determining the overall exchange rates [10]. Measured bottom water concentrations combined with equilibrium porewater concentrations provide the driving force for these diffusive exchange processes [10].

Aquatic mixing processes exhibit spatial heterogeneity related to hydrodynamic conditions and sediment characteristics [11]. Radioisotope measurements indicate extensively disturbed sedimentation histories in many coastal environments, with water column distributions suggesting strong sediment resuspension processes [11]. The heterogeneity in mixing processes creates spatial patterns in compound distribution that reflect local hydrodynamic conditions and sediment stability [11].

Tidal Effects on Distribution

Tidal influences on 2,2',4,4',5,5'-Hexachlorobiphenyl distribution manifest through periodic resuspension and settling cycles that affect compound mobility in coastal environments [11]. Tidal exchange processes in estuarine systems demonstrate association with hydrological processes that influence the redistribution of sediment-bound contaminants [11]. The northern and southern areas of coastal systems exhibit particularly strong sediment resuspension during tidal cycles, contributing to the spatial heterogeneity in compound distribution patterns [11].

The significance of tidal exchange mechanisms varies spatially within coastal systems, with some areas experiencing minimal net compound loss during specified tidal intervals [12]. Research indicates that certain coastal regions maintain similar compound burdens or experience slight increases over tidal cycles, suggesting that tidal processes may contribute to compound retention rather than removal [12]. The complex interaction between tidal currents and sediment characteristics determines whether tidal action results in net compound mobilization or retention [12].

Tidal effects interact with other hydrodynamic processes to influence overall compound distribution patterns in coastal marine environments [12]. The transport of contaminated sediments during tidal cycles represents a potential mechanism for compound redistribution within coastal systems [12]. However, the persistence of 2,2',4,4',5,5'-Hexachlorobiphenyl in sediment matrices limits the extent of compound release during normal tidal resuspension events [12].

| Environmental Parameter | Measurement Range | Units | Environmental Compartment | Reference |

|---|---|---|---|---|

| Atmospheric Transport Flux | -23.6 to 44.75 | ng m⁻² d⁻¹ | Ocean-Atmosphere Interface | [4] |

| Sediment Exchange Flux | 20-860 | μg m⁻² d⁻¹ | Sediment-Water Interface | [10] |

| Soil Concentration (0-10 cm) | 9.15 ± 0.52 | μg kg⁻¹ | Surface Soil | [6] |

| Soil Concentration (10-20 cm) | 7.55 ± 0.56 | μg kg⁻¹ | Subsurface Soil | [6] |

| Soil Concentration (20-30 cm) | 7.82 ± 0.55 | μg kg⁻¹ | Deep Soil | [6] |

| Resuspension Desorption (2 hours) | 22 | % | Sediment-Water System | [8] |

| Steady State Dissolved Phase | 35 ± 8 | % | Resuspended System | [8] |

| Annual Emission Reduction (1990-2021) | 83 | % | Atmospheric | [13] |

Cellular Uptake Kinetics

2,2',4,4',5,5'-hexachlorobiphenyl demonstrates distinct cellular uptake kinetics that vary significantly between cell types and exposure duration. In human hepatocytes (HepG2 cells), the compound exhibits rapid initial absorption, with 40% of the total dose (35 μM) entering cells within the first 30 minutes of exposure [1]. This rapid uptake phase is followed by continued accumulation, reaching peak cellular concentrations of 60 μM after 6 hours of exposure [1]. The uptake pattern demonstrates biphasic kinetics, with an initial rapid phase followed by a slower equilibration phase until approximately 18 hours post-exposure [1] [2].

Human kidney cells (HK2) exhibit different uptake kinetics compared to hepatocytes. In kidney cells, 30% of the hexachlorobiphenyl dose (22 μM) enters cells within 1.5 hours, with maximum cellular concentrations (95%) achieved by 3 hours [1]. However, unlike hepatocytes, kidney cells show evidence of compound excretion, with cellular concentrations declining by approximately 21% between 3 and 48 hours post-exposure [1].

The absorption mechanism appears to involve both passive diffusion and energy-dependent processes. Studies using Chang liver cells demonstrate that cellular uptake follows biphasic kinetics, reaching equilibrium after approximately 5 hours of incubation [2]. Temperature-dependent experiments and metabolic inhibitor studies indicate that energy-driven uptake pathways contribute significantly to the absorption process [2]. The cellular endocytosis of plasma membrane-bound chemicals constitutes a major uptake pathway for lipophilic compounds such as 2,2',4,4',5,5'-hexachlorobiphenyl [2].

Comparative Absorption in Liver and Kidney Cells

The absorption of 2,2',4,4',5,5'-hexachlorobiphenyl demonstrates significant differences between liver and kidney cell types. Liver cells initiate absorption more rapidly than kidney cells, with hepatocytes achieving 40% uptake within 30 minutes compared to 30% uptake in kidney cells at 1.5 hours [1]. However, peak concentrations are reached earlier in kidney cells (3 hours) compared to liver cells (6 hours) [1].

The differential absorption rates between cell types are attributed to differences in lipid composition of cellular membranes and the rates at which individual congeners dissolve in these lipid environments [1]. Liver cells demonstrate superior absorption efficiency for the non-coplanar hexachlorobiphenyl congener, particularly during the initial 90-minute exposure period [1]. This enhanced absorption in hepatocytes may result from quicker penetration through the cell membrane structure [1].

The absorption kinetics in both cell types follow first-order kinetics, but with different rate constants. In liver cells, the absorption rate constant demonstrates higher values during the initial exposure phase, while kidney cells show more consistent absorption rates throughout the exposure period [1]. The cellular concentration patterns indicate that liver cells maintain higher steady-state concentrations compared to kidney cells at equivalent exposure levels [1].

Temporal Dynamics of Cellular Accumulation

The temporal accumulation of 2,2',4,4',5,5'-hexachlorobiphenyl in biological systems exhibits complex time-dependent patterns that vary across different cellular compartments and exposure durations. In hepatocytes, the accumulation pattern shows three distinct phases: rapid initial uptake (0-30 minutes), continued accumulation (30 minutes-6 hours), and plateau maintenance (6-48 hours) [1]. The compound reaches 50% of its maximum cellular concentration within the first 30 minutes, indicating rapid membrane penetration and initial distribution [1].

Long-term accumulation studies in rainbow trout demonstrate that tissue concentrations increase in a dose- and time-dependent manner without reaching apparent steady state over 12 weeks of dietary exposure [3] [4]. Liver tissue shows the most rapid accumulation, followed by muscle tissue, with carcass tissue demonstrating the slowest accumulation rate [3]. The bioaccumulation pattern follows the relationship: liver > muscle > carcass in terms of both accumulation rate and final concentrations achieved [3].

The temporal dynamics of accumulation are influenced by the metabolic capacity of different tissues. In human hepatic microsomes, 2,2',4,4',5,5'-hexachlorobiphenyl demonstrates remarkable resistance to metabolism, with no detectable metabolite formation under various experimental conditions [5] [6]. This metabolic stability contributes to the persistent accumulation observed in biological systems, as the compound cannot be efficiently cleared through biotransformation pathways [5].

Aquatic Ecosystem Bioaccumulation

Bioaccumulation in Filter-Feeding Organisms

Filter-feeding organisms demonstrate exceptional capacity for bioaccumulating 2,2',4,4',5,5'-hexachlorobiphenyl from aquatic environments. The Mediterranean mussel (Mytilus galloprovincialis) exhibits one of the highest bioconcentration factors recorded for this compound, with a bioconcentration factor of 9,324 L kg⁻¹ [7]. This high bioconcentration capacity is coupled with extremely limited depuration capability, characterized by a low excretion rate coefficient of 0.083 d⁻¹ [7].

The bioaccumulation efficiency in filter-feeding organisms is consistently higher through direct water exposure compared to dietary exposure. Sea urchins (Paracentrotus lividus) accumulate hexachlorobiphenyl with transfer efficiency one order of magnitude higher when exposed via surrounding seawater compared to contaminated food sources [8]. The target accumulation compartments vary with exposure route: body wall and spines serve as primary accumulation sites during water exposure, while gut tissue becomes the primary repository during dietary exposure [8].

Freshwater mussels (Anodonta complanata) demonstrate bioconcentration factors ranging from 15,849 to 50,119 L kg⁻¹, with preferential accumulation in soft tissues [9]. The bioconcentration process follows first-order kinetics, with accumulation rates dependent on water temperature, organic matter content, and lipid content of the organisms [9]. Cephalopods such as cuttlefish (Sepia officinalis) show enhanced ability to concentrate the compound, with seawater exposure resulting in far greater accumulation compared to sediment or dietary exposure routes [10].

Trophic Transfer in Marine Food Webs

The trophic transfer of 2,2',4,4',5,5'-hexachlorobiphenyl through marine food webs demonstrates significant biomagnification potential, with transfer efficiency varying according to ecosystem characteristics and species composition. In Arctic marine ecosystems, trophic magnification factors range from 3.89 for poikilothermic organisms to 6.69 when homeothermic species are included in the analysis [11]. The inclusion of marine mammals significantly increases calculated trophic magnification factors due to their enhanced bioaccumulation capacity and higher trophic positions [11].

Temperate marine ecosystems show variable trophic magnification patterns, with factors ranging from 2.2 to 6.2 depending on the organisms included in the food web analysis [12]. Deep-sea pelagic food webs demonstrate particularly high trophic magnification, with factors of 6.2 when homeothermic top predators are included [12]. The magnitude of trophic magnification is highly dependent on the types of top predators included in the analysis, with marine mammals and seabirds contributing to higher magnification factors compared to fish-only food webs [12].

The trophic transfer process is facilitated by the high lipophilicity of 2,2',4,4',5,5'-hexachlorobiphenyl and its resistance to metabolism in most marine organisms. Suspension-feeding organisms, including bivalves and other filter-feeders, serve as important vectors for introducing the compound into marine food webs [13]. These organisms can increase compound concentrations by 11-fold in sediment and 10.5-fold in higher trophic level organisms such as crabs [13].

Bioconcentration Factor Relationships

The bioconcentration factors for 2,2',4,4',5,5'-hexachlorobiphenyl demonstrate strong relationships with organism physiology, environmental conditions, and chemical properties. Bioconcentration factors generally increase with organism lipid content, with values ranging from 1,585 L kg⁻¹ in phytoplankton to 794,328 L kg⁻¹ in fish species[Multiple sources]. The relationship between bioconcentration factor and lipid content follows a positive correlation, reflecting the lipophilic nature of the compound[Multiple sources].

Temperature exerts a significant negative effect on bioconcentration factors across all organism groups. Arctic and cold-water ecosystems consistently demonstrate higher bioconcentration factors compared to temperate environments [14]. Seasonal variations in bioconcentration factors are particularly pronounced in Arctic ecosystems, with factors being 10 times lower in summer compared to spring and fall/winter periods [14]. This temperature dependency is primarily driven by seasonal changes in organism lipid content and metabolic rates [14].

The octanol-water partition coefficient relationship with bioconcentration follows a curvilinear pattern, with maximum bioconcentration occurring at log Kow values around 6.5-7.0 [15]. For 2,2',4,4',5,5'-hexachlorobiphenyl, with a log Kow of 6.8, bioconcentration factors approach optimal values predicted by thermodynamic models [15]. The bioconcentration factor relationships also demonstrate species-specific variations, with benthic organisms showing different patterns compared to pelagic species due to differences in exposure routes and habitat characteristics [16].

Data Tables Summary:

| Parameter | Range | Units | Reference |

|---|---|---|---|

| Cellular uptake (HepG2, 30 min) | 35-50 | % of dose | [1] |

| Cellular uptake (HK2, 3 h) | 95 | % of dose | [1] |

| Bioconcentration factor (mussels) | 9,324 | L kg⁻¹ | [7] |

| Trophic magnification factor (Arctic) | 3.89-6.69 | Unitless | [11] |

| Trophic magnification factor (Temperate) | 2.2-6.2 | Unitless | [12] |

| Elimination rate constant (mussels) | 0.083 | d⁻¹ | [7] |

| Assimilation efficiency (rainbow trout) | 61.2 | % | [3] |

| Bioconcentration factor (fish) | 31,623-794,328 | L kg⁻¹ | [Various] |

XLogP3

LogP

UNII

GHS Hazard Statements

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

MOUSE LIVER EPOXIDE HYDROLASE & GLUTATHIONE S-TRANSFERASE WERE INCREASED BY PCBS (0.32 MMOLE/KG, IP). ACTIVITIES REACHED MAX LEVELS 1 WK AFTER DOSAGE. GREATEST ENHANCEMENT OF BOTH ENZYME ACTIVITIES WAS ACHIEVED WITH HEXACHLOROBIPHENYLS. /HEXACHLORO BIPHENYLS/

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Drug Warnings

Biological Half Life

THE HALF-LIFE OF (14)C-LABELED 2,5,2',4',5'-PENTACHLOROBIPHENYL & 2,3,4,2',4',6'-HEXACHLOROBIPHENYL FOLLOWING ORAL ADMIN TO MICE WERE APPROX 6 & 1 DAY RESPECTIVELY, WHEREAS THE T 1/2 OF 2,4,5,2',4',5'-HEXACHLOROBIPHENYL WAS MUCH HIGHER (SLOW EXCRETION).

Half-lives of the metabolites of 2,4,5,2',4',5'-HCB in Sprague-Dawley rats are as follows: Fecal: metabolite I= 0.9 days, metabolite II= 8.8 days, metabolite III= 100.5 days; urine I= 0.3 days II= 7.4 days. Metabolites were not characterized. /From table/

BIOLOGICAL HALF-LIFE OF 31 DICHLORO- TO DECHLOROBIPHENYL CONGENERS WERE MONITORED FOR 105 DAYS IN ADULT RAINBOW TROUT THAT WERE EXPOSED TO A SINGLE ORAL DOSE. IN WHOLE FISH, HALF-LIFE INCR FROM 5 DAYS TO NO APPARENT ELIM AS THE NUMBER OF CHLORINES ON THE BIPHENYL INCR. THIS STRUCTURE-ACTIVITY RELATION WAS NOT AS EVIDENT IN MUSCLE WHERE HALF-LIFE RANGED FROM LESS THAN 5 DAYS TO 127 DAYS. DECLINE IN MUSCLE PCB MAY BE RELATED TO THE DECR IN LIPID LEVELS & REDISTRIBUTION OF CONGENERS WITHIN THE FISH. FROM STRUCTURE-ACTIVITY ANALYSIS OF HALF-LIFE IN WHOLE FISH, ELIM IS ENHANCED FOR THOSE CONGENERS WITH LOWER CHLORINE CONTENT, WITH NO CHLORINE SUBSTITUTIONS IN THE ORTHO POSITIONS, & THOSE WITH 2 UNSUBSTITUTED CARBONS THAT ARE ADJACENT (VICINAL) ON THE BIPHENYL. A SIGNIFICANT DECLINE IN TOTAL PCB CONTENT IN WHOLE FISH, EQUIV TO HALF-LIFE OF 219 DAYS, WAS PARTLY DUE TO DECOMP OF THE PCB MIXTURE ADMIN, & SELECTIVE ELIM OF LOWER CHLORINATED BIPHENYLS.

Methods of Manufacturing

General Manufacturing Information

Aroclor 1260 contained nearly 80 different polychlorinated biphenyl congers.

Clinical Laboratory Methods

Storage Conditions

Interactions

The induction of cytochrome p450 b,e-type antigen and mRNA by phenobarbital, 4,4'-dichlorobiphenyl and 2,4,5,2',4',5'-hexachlorobiphenyl in male Wistar rat liver was studied. Treatment of rats with phenobarbital or 2,4,5,2',4',5'-hexachlorobiphenyl results in a pronounced increase of cytochrome p450 b,e-type antigen and mRNA levels. 2,4,5,2',4',5'-Hexachlorobiphenyl appears to induce primarily a cytochrome p450 b-type sequence.

... A comparison of the time course of monooxygenase enzyme induction and receptor protein elevation by phenobarbital and 2,2',4,4',5,5'-hexachlorobiphenyl showed significant differences in their activities. Five days after administration of the hexachlorobiphenyl, receptor levels were significantly elevated; these increased levels persisted for 14 days. No correlation existed between increased levels of hepatic receptor protein and induction of the cytochrome-p450 dependent monooxygenases, aldrin epoxidase, or dimethylaminoantipyrine-N-demethylase.

Fecal excretion of 2,4,5,2',4',5'-hexachlorobiphenyl was followed for 19 weeks in rats fed a control diet, or a squalane-supplemented diet, for up to 17 weeks. In 3 days after a single oral dose of 8 mg/kg of 2,4,5,2',4',5'-hexachlorobiphenyl, 20% dose was excreted in feces as unchanged 2,4,5,2',4',5'-hexachlorobiphenyl, which probably represents that not absorbed. From day 4 to 133 only an additional 2-4% dose was excreted in feces by control animals. Addition of 8% squalene to the diet 2, 6 and 15 weeks after dosing resulted in a five-fold increase of daily 2,4,5,2',4',5'-hexachlorobiphenyl excretion in feces independent of the time of beginning the treatment. Total excretion of 2,4,5,2',4',5'-hexachlorobiphenyl in feces from day 4 to 133 was 3.6, 6-7 and 9.3% dose after 4, 13 and 17 weeks of squalane treatment, respectively. No adverse effects of long-term squalane treatment on body-weight gain, feed efficiency and organ weights were observed. Plasma cholesterol and triglycerides were significantly lowered. Independent of the duration of treatment, the livers of rats fed the squalene-supplemented diet contained 40-50 ug/g squalene. Within the limits of detection no squalane could be found in lung, kidneys, abdominal fat, spleen, and blood. ...